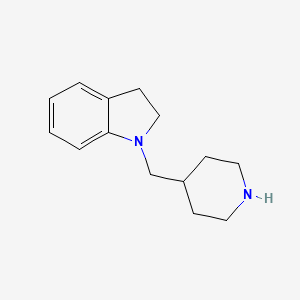

1-(Piperidin-4-ylmethyl)indolin

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

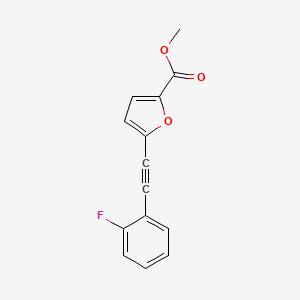

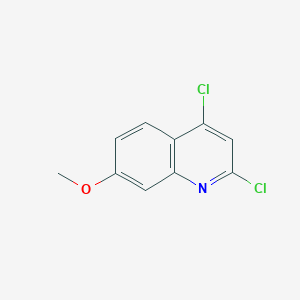

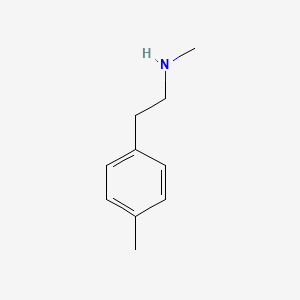

1-(Piperidin-4-ylmethyl)indoline is a useful research compound. Its molecular formula is C14H20N2 and its molecular weight is 216.32 g/mol. The purity is usually 95%.

BenchChem offers high-quality 1-(Piperidin-4-ylmethyl)indoline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(Piperidin-4-ylmethyl)indoline including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Pharmakologische Anwendungen

1-(Piperidin-4-ylmethyl)indolin: ist eine Verbindung, die aufgrund ihres Potenzials in verschiedenen pharmakologischen Anwendungen untersucht wurde. Ihre Struktur, die einen Piperidinring beinhaltet, ist in vielen Arzneimitteln häufig anzutreffen, da sie die Fähigkeit besitzt, mit biologischen Systemen zu interagieren . Die Derivate der Verbindung werden für ihre Rolle in Krebsbehandlungen, antibakteriellen und entzündungshemmenden Therapien sowie für ihre Verwendung als Schmerzmittel untersucht .

Biochemische Forschung

In der biochemischen Forschung sind This compound und seine Derivate aufgrund ihrer vielfältigen biologischen Aktivitäten von Interesse. Sie wurden auf antivirale, antioxidative und antimikrobielle Eigenschaften untersucht, was sie in der Erforschung von Infektionskrankheiten und Immunreaktionen wertvoll macht .

Organische Synthese

Diese Verbindung dient als vielseitiger Baustein in der organischen Synthese. Sie wird beim Aufbau komplexer heterocyclischer Gerüste verwendet, die für die Entwicklung neuer synthetischer Wege für Pharmazeutika und andere bioaktive Moleküle unerlässlich sind .

Arzneimittelentwicklung

This compound: spielt aufgrund seiner strukturellen Eigenschaften, die Wechselwirkungen mit Proteinresten ermöglichen, eine entscheidende Rolle bei der Arzneimittelentwicklung. Diese Wechselwirkung ist der Schlüssel zur Entwicklung neuer Medikamente mit verbesserter Löslichkeit und pharmakokinetischen Profilen .

Chemieingenieurwesen

Im Bereich des Chemieingenieurwesens sind die Synthese und Manipulation von Verbindungen wie This compound wichtig für die Entwicklung effizienter katalytischer Prozesse und die Herstellung neuer Materialien mit potenziellen industriellen Anwendungen .

Proteomforschung

Als Biomolekül wird This compound in der Proteomforschung eingesetzt, um Proteininteraktionen und -funktionen zu untersuchen. Seine Rolle in diesem Bereich ist entscheidend für das Verständnis komplexer biologischer Prozesse und für die Entdeckung von Biomarkern für verschiedene Krankheiten .

Zukünftige Richtungen

Wirkmechanismus

Target of Action

1-(Piperidin-4-ylmethyl)indoline is a derivative of indole . Indole derivatives have been found to bind with high affinity to multiple receptors . .

Mode of Action

Indole derivatives, in general, are known to interact with their targets and induce various biological activities .

Biochemical Pathways

Indole derivatives are known to influence a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Result of Action

Indole derivatives are known to exhibit a broad spectrum of biological activities .

Biochemische Analyse

Biochemical Properties

1-(Piperidin-4-ylmethyl)indoline plays a significant role in biochemical reactions, particularly in its interactions with enzymes and proteins. It has been observed to interact with cytochrome P450 enzymes, which are involved in the metabolism of various substances in the body . These interactions can lead to the dehydrogenation of indoline to produce indole, a process that can further bioactivate the compound to toxic intermediates . Additionally, 1-(Piperidin-4-ylmethyl)indoline has been noted for its potential neuroprotective effects, interacting with N-methyl-D-aspartic acid receptors 2B (NMDA-GluN2B) and reducing the secretion of inflammatory cytokines .

Cellular Effects

The effects of 1-(Piperidin-4-ylmethyl)indoline on various cell types and cellular processes are profound. In studies involving ischemic stroke, indoline derivatives have shown significant protective effects against oxidative stress-induced cell death . This compound influences cell signaling pathways by binding to NMDA receptors, which play a crucial role in neuronal survival and function . Furthermore, 1-(Piperidin-4-ylmethyl)indoline has been found to modulate gene expression related to inflammation and cell survival, thereby impacting cellular metabolism and overall cell function .

Molecular Mechanism

At the molecular level, 1-(Piperidin-4-ylmethyl)indoline exerts its effects through several mechanisms. It binds to specific receptors such as NMDA-GluN2B, inhibiting or activating these receptors to modulate cellular responses . The compound’s interaction with cytochrome P450 enzymes leads to its dehydrogenation, producing indole and potentially toxic intermediates . These molecular interactions result in changes in gene expression, particularly those genes involved in inflammatory responses and cell survival pathways .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 1-(Piperidin-4-ylmethyl)indoline have been observed to change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that indoline derivatives can maintain their protective effects against oxidative stress over extended periods . The degradation products of 1-(Piperidin-4-ylmethyl)indoline, such as indole, may have different biological activities, which need to be considered in long-term studies .

Dosage Effects in Animal Models

The effects of 1-(Piperidin-4-ylmethyl)indoline vary with different dosages in animal models. At lower doses, the compound has shown neuroprotective effects, reducing cerebral infarction rates and improving neurological outcomes in ischemic stroke models . At higher doses, there may be toxic or adverse effects due to the production of toxic intermediates during metabolism . It is crucial to determine the optimal dosage that maximizes therapeutic benefits while minimizing potential risks.

Metabolic Pathways

1-(Piperidin-4-ylmethyl)indoline is involved in several metabolic pathways, primarily through its interaction with cytochrome P450 enzymes . The dehydrogenation of indoline to indole is a key metabolic pathway, which can lead to the formation of bioactive or toxic intermediates . These metabolic processes can affect the overall metabolic flux and levels of various metabolites in the body.

Transport and Distribution

The transport and distribution of 1-(Piperidin-4-ylmethyl)indoline within cells and tissues are influenced by its interactions with specific transporters and binding proteins. The compound’s localization and accumulation in certain tissues can impact its biological activity and therapeutic potential . Understanding these transport mechanisms is essential for optimizing the delivery and efficacy of 1-(Piperidin-4-ylmethyl)indoline in therapeutic applications.

Subcellular Localization

The subcellular localization of 1-(Piperidin-4-ylmethyl)indoline plays a crucial role in its activity and function. The compound may be directed to specific cellular compartments through targeting signals or post-translational modifications . These localization patterns can influence the compound’s interactions with biomolecules and its overall biological effects.

Eigenschaften

IUPAC Name |

1-(piperidin-4-ylmethyl)-2,3-dihydroindole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20N2/c1-2-4-14-13(3-1)7-10-16(14)11-12-5-8-15-9-6-12/h1-4,12,15H,5-11H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VABLPIUSNHGKPZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1CN2CCC3=CC=CC=C32 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

216.32 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

883549-96-0 |

Source

|

| Record name | 1-[(piperidin-4-yl)methyl]-2,3-dihydro-1H-indole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-thioxo-2,3-dihydropyrido[3,4-d]pyrimidin-4(1H)-one](/img/structure/B1322906.png)

![Ethyl 7-chloropyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B1322915.png)

![1H-Spiro[furo[3,4-c]pyridine-3,4'-piperidin]-1-one](/img/structure/B1322930.png)